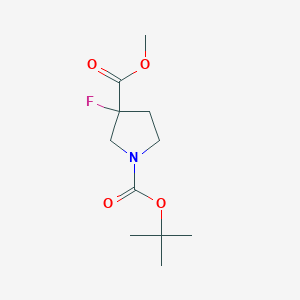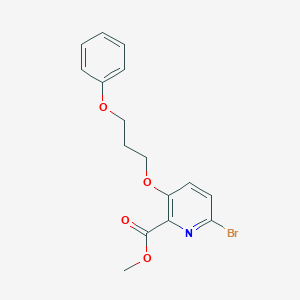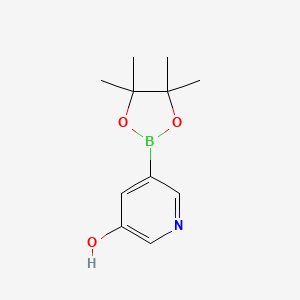
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Vue d'ensemble
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C11H16BNO3 . It is a solid substance under normal conditions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been used in various reactions such as borylation, hydroboration, and coupling with aryl iodides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.06 . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is a solid under normal conditions .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is synthesized using three-step substitution reactions. Its structure is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021).
- Crystal Structure and DFT Study : Crystallographic and conformational analyses are conducted to study the molecular structures, compared with Density Functional Theory (DFT) calculations. These analyses confirm the consistency of the molecular structures with their crystal structures determined by X-ray diffraction (Huang et al., 2021).
Application in Organic Chemistry
- Building Block in Combinatorial Chemistry : It serves as a bifunctional building block for combinatorial chemistry, evident from the structural differences and chemical reactivity observed in its derivatives (Sopková-de Oliveira Santos et al., 2003).
- Use in Polymer Synthesis : Utilized in the synthesis of polymers, such as deeply colored polymers with isoDPP units in the main chain, demonstrating its versatility in polymer chemistry (Welterlich et al., 2012).
Medicinal Chemistry and Drug Design
- Role in Medicinal Chemistry : Used in the design and synthesis of structurally varied compounds based on pirfenidone, which shows potential in treating fibrosis (Abd El Kader et al., 2012).
- In Radiopharmaceuticals : Plays a role in the high-yield synthesis of tau PET radioligands and non-radioactive ligands for brain imaging studies (Kim & Choe, 2020).
Boron Chemistry and Catalysis
- Boronated Phosphonium Salts : Integral in the preparation of boronated phosphonium salts, contributing to studies in in vitro cytotoxicity and cellular uptake (Morrison et al., 2010).
- Palladium-Catalyzed Reactions : Utilized in palladium-catalyzed reactions for synthesizing arenes, indicating its application in advanced synthetic chemistry (Takagi & Yamakawa, 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to changes at the molecular and cellular levels .
Mode of Action
It’s likely that it interacts with its targets through covalent or non-covalent interactions . The formation and rupture of the boronic ester bond in different environments could be used to achieve controlled drug release .
Biochemical Pathways
Similar compounds have been known to participate in borylation, hydroboration, and coupling reactions .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular levels, influencing various biological processes .
Action Environment
The action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol can be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules in the environment .
Analyse Biochimique
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in the transfer of boron-containing groups. For instance, it can act as a substrate for enzymes that catalyze the formation of carbon-boron bonds, such as those involved in the hydroboration of alkenes and alkynes . Additionally, this compound can interact with proteins that have boron-binding domains, facilitating the formation of stable complexes that can be utilized in various biochemical assays.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to alterations in downstream signaling events . Furthermore, this compound can affect gene expression by binding to transcription factors or other DNA-binding proteins, thereby influencing the transcriptional regulation of target genes. These effects on cell signaling and gene expression ultimately impact cellular metabolism and function.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves several key interactions. This compound can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides by binding to their active sites. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. These molecular interactions are crucial for understanding the biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives . Over time, these degradation products can accumulate and affect the overall activity of the compound in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance certain biochemical pathways by acting as a cofactor or substrate for specific enzymes . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to boron metabolism. This compound can be metabolized by enzymes that catalyze the formation and cleavage of carbon-boron bonds . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The interactions of this compound with cofactors such as NADH and ATP are also crucial for its metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by boron-specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its activity and function, contributing to its overall biochemical effects.
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUGWJAGOEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732325 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171891-35-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)

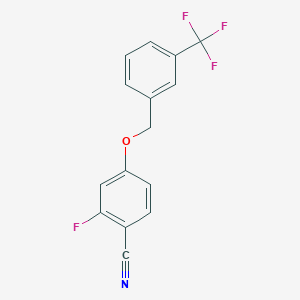
![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)
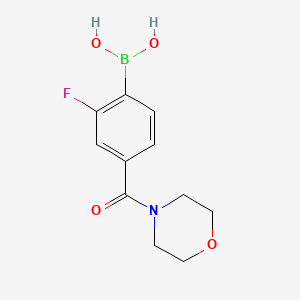
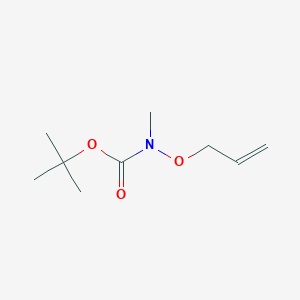
![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)
